Phorbol 12-tiglate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

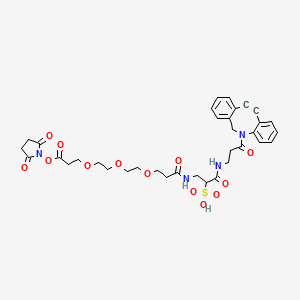

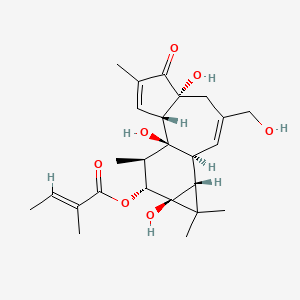

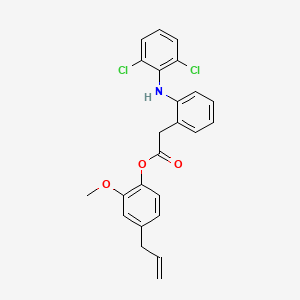

Phorbol 12-tiglate is a derivative of Phorbol, which is a hydrolyzed product of Croton oil. This compound is known for its role in promoting tumor development through the activation of protein kinase C. Phorbol and its derivatives, including this compound, are widely used in biomedical research, particularly in the construction of carcinogenic models .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The total synthesis of Phorbol 12-tiglate involves multiple steps. One notable method is the twenty-step total synthesis of (+)-Phorbol from inexpensive (+)-carvone. This synthesis utilizes pentamethyldisilyl (PMDS) groups as masked hydroxyl groups, a Shapiro reaction to link fragments, Tamao-Fleming oxidation, and ring-closing metathesis to construct the tetracyclic skeleton .

Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the production is carried out in research laboratories due to its specific applications in scientific research.

Analyse Des Réactions Chimiques

Types of Reactions: Phorbol 12-tiglate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to study its biological activities.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents like singlet oxygen, reducing agents, and various catalysts for specific reactions such as ring-closing metathesis .

Major Products Formed: The major products formed from these reactions are typically derivatives of Phorbol, which are used to study their biological activities and potential therapeutic applications .

Applications De Recherche Scientifique

Phorbol 12-tiglate is extensively used in scientific research due to its ability to activate protein kinase C. This activation plays a significant role in tumor promotion, making it a valuable tool in cancer research. Additionally, this compound and its derivatives are used to construct carcinogenic models in biomedical research .

Mécanisme D'action

Phorbol 12-tiglate exerts its effects by activating protein kinase C. This activation leads to a cascade of cellular events that promote tumor development. The compound binds to the regulatory domain of protein kinase C, causing a conformational change that activates the enzyme. This activation triggers various signaling pathways involved in cell proliferation, differentiation, and survival .

Comparaison Avec Des Composés Similaires

Phorbol 12-tiglate is similar to other Phorbol derivatives, such as Tigilanol tiglate. Both compounds activate protein kinase C and are used in cancer research. Tigilanol tiglate has shown unprecedented protein kinase C isoform selectivity, making it a unique lead for PKC-related clinical indications . Other similar compounds include Phorbol 12-myristate 13-acetate and Phorbol 12,13-dibutyrate, which also activate protein kinase C but differ in their specific biological activities and applications .

Conclusion

This compound is a valuable compound in scientific research, particularly in cancer studies. Its ability to activate protein kinase C and promote tumor development makes it a crucial tool for constructing carcinogenic models. The compound’s synthesis involves multiple steps, and it undergoes various chemical reactions to form derivatives used in research. Its unique mechanism of action and comparison with similar compounds highlight its significance in the field of biomedical research.

Propriétés

Formule moléculaire |

C25H34O7 |

|---|---|

Poids moléculaire |

446.5 g/mol |

Nom IUPAC |

[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C25H34O7/c1-7-12(2)21(28)32-20-14(4)24(30)16(18-22(5,6)25(18,20)31)9-15(11-26)10-23(29)17(24)8-13(3)19(23)27/h7-9,14,16-18,20,26,29-31H,10-11H2,1-6H3/b12-7+/t14-,16+,17-,18-,20-,23-,24-,25-/m1/s1 |

Clé InChI |

GHOKGLQIHWVNOK-AYDRJACZSA-N |

SMILES isomérique |

C/C=C(\C)/C(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)O)O)C |

SMILES canonique |

CC=C(C)C(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)O)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+)](/img/structure/B12389160.png)

![6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12389163.png)